molecular formula C9H10BrNO3S B2573682 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide CAS No. 2168373-65-5

3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide

Cat. No.: B2573682
CAS No.: 2168373-65-5
M. Wt: 292.15
InChI Key: WRGGLDXEXXCLFR-UHFFFAOYSA-N
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Description

3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H10BrNO3S and a molecular weight of 292.15. This compound has gained significant attention in scientific research due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide typically involves the bromination of 4-formyl-N,N-dimethylbenzenesulfonamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid or other oxidation products.

    Reduction Reactions: The formyl group can be reduced to an alcohol or other reduction products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzenesulfonamides.

    Oxidation Reactions: Major products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Major products include alcohols or other reduced derivatives.

Scientific Research Applications

3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylbenzenesulfonamide: Similar structure but lacks the formyl group.

    4-Formyl-N,N-dimethylbenzenesulfonamide: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the bromine atom and the formyl group, which confer distinct reactivity and properties compared to similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Properties

IUPAC Name

3-bromo-4-formyl-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3S/c1-11(2)15(13,14)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGGLDXEXXCLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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